molecular formula C10H15N B8335347 2-(3,3,5-Trimethylcyclopent-1-enyl)-acetonitrile

2-(3,3,5-Trimethylcyclopent-1-enyl)-acetonitrile

Cat. No.: B8335347
M. Wt: 149.23 g/mol
InChI Key: ZJBQGPQMYURWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3,5-Trimethylcyclopent-1-enyl)-acetonitrile is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-(3,3,5-trimethylcyclopenten-1-yl)acetonitrile

InChI

InChI=1S/C10H15N/c1-8-6-10(2,3)7-9(8)4-5-11/h7-8H,4,6H2,1-3H3

InChI Key

ZJBQGPQMYURWAU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=C1CC#N)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The methyl 2-cyano-2-(2,4,4-trimethylcyclopentylidene)acetate B is placed in a round-bottomed flask with 2 eq. of lithium chloride in a 98:2 mixture of NMP (N-methylpyrrolidone) and water. The mixture is stirred at 150° C. After 3 hours, the reaction medium is cooled to ambient temperature before being poured onto a 1% HCl solution. Stirring is carried out for a few minutes and then extraction is carried out twice with MTBE (methyl tert-butyl ether). The combined organic phases are washed with a sodium bicarbonate solution and then with an aqueous sodium chloride solution. After drying over magnesium sulfate, filtering through paper and evaporating the solvent, the crude product is distilled under reduced pressure. A 70:30 mixture of 2-(2,4,4-trimethylcyclopent-1-enyl)acetonitrile and 2-(3,3,5-trimethylcyclopent-1-enyl)-acetonitrile is obtained.
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